2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its biological activity, and a piperidin-1-yl group, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method involves the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidin-1-yl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[1,2-a]pyrimidin-4-one derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated piperidine derivatives.
Scientific Research Applications
2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyridin-2-yl pyrimidine derivatives: Exhibits anti-fibrotic activities.
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives: Used in various medicinal applications.
Uniqueness
2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of a pyrido[1,2-a]pyrimidin-4-one core with a piperidin-1-yl group, which enhances its biological activity and pharmacological properties. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19-12-18(21-17-5-1-2-11-23(17)19)22-10-3-4-15(13-22)14-25-16-6-8-20-9-7-16/h1-2,5-9,11-12,15H,3-4,10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXWTBQMXWIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)N3C=CC=CC3=N2)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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